

biological function of Dihydro follicular fluid meiosis-activating sterol

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Compound of Interest

Compound Name: Dihydro FF-MAS-d6

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An In-Depth Technical Guide on the Biological Function of Follicular Fluid Meiosis-Activating Sterol (FF-MAS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Follicular fluid meiosis-activating sterol (FF-MAS), a naturally occurring C29 sterol, is an intermediate in the cholesterol biosynthesis pathway.[1] Identified in human follicular fluid, FF-MAS has garnered significant attention for its role in promoting the resumption of meiosis in oocytes.[1][2] Oocytes within antral follicles are arrested in the prophase of the first meiotic division, and this arrest is crucial for proper development. The mid-cycle surge of luteinizing hormone (LH) triggers a cascade of events that leads to the resumption of meiosis, a process critical for fertilization and subsequent embryonic development.[1] FF-MAS has been identified as a key signaling molecule in this intricate process, capable of inducing oocyte maturation even in the absence of cumulus cells.[1] This technical guide provides a comprehensive overview of the biological function of FF-MAS, its mechanism of action, associated signaling pathways, and relevant experimental protocols.

Core Biological Function of FF-MAS

The primary biological function of FF-MAS is the induction of meiotic resumption in mammalian oocytes.[3][4] This sterol has been shown to exert beneficial effects on both the nuclear and

cytoplasmic maturation of oocytes, which are essential for successful fertilization and early embryonic development.[3][5]

2.1. Induction of Meiotic Resumption:

FF-MAS promotes the transition from prophase I to metaphase II in oocytes.[5] This process, known as germinal vesicle breakdown (GVBD), is a hallmark of meiotic resumption.[1] Studies have demonstrated that both endogenous accumulation and exogenous application of FF-MAS can effectively induce GVBD and the extrusion of the first polar body in oocytes from various species, including pigs and humans.[2][4]

2.2. Improvement of Oocyte Quality and Developmental Competence:

Beyond initiating meiosis, FF-MAS also plays a crucial role in enhancing the overall quality and developmental competence of oocytes. Supplementation with FF-MAS during in vitro maturation (IVM) has been shown to improve blastocyst development rates.[5] This suggests that FF-MAS influences not only nuclear maturation but also the cytoplasmic changes necessary for supporting early embryogenesis.

2.3. Effects on Granulosa Cells:

Recent research has expanded the known functions of FF-MAS to include effects on the surrounding granulosa cells. FF-MAS has been shown to protect porcine ovarian granulosa cells from hypoxia-induced apoptosis by inhibiting the expression of STAT4.[3][6] This novel role suggests that FF-MAS contributes to the maintenance of a healthy follicular microenvironment, which is essential for oocyte development. The content of FF-MAS in follicular fluid has been found to be negatively correlated with STAT4 mRNA levels and granulosa cell apoptosis.[6]

Quantitative Data on FF-MAS Activity

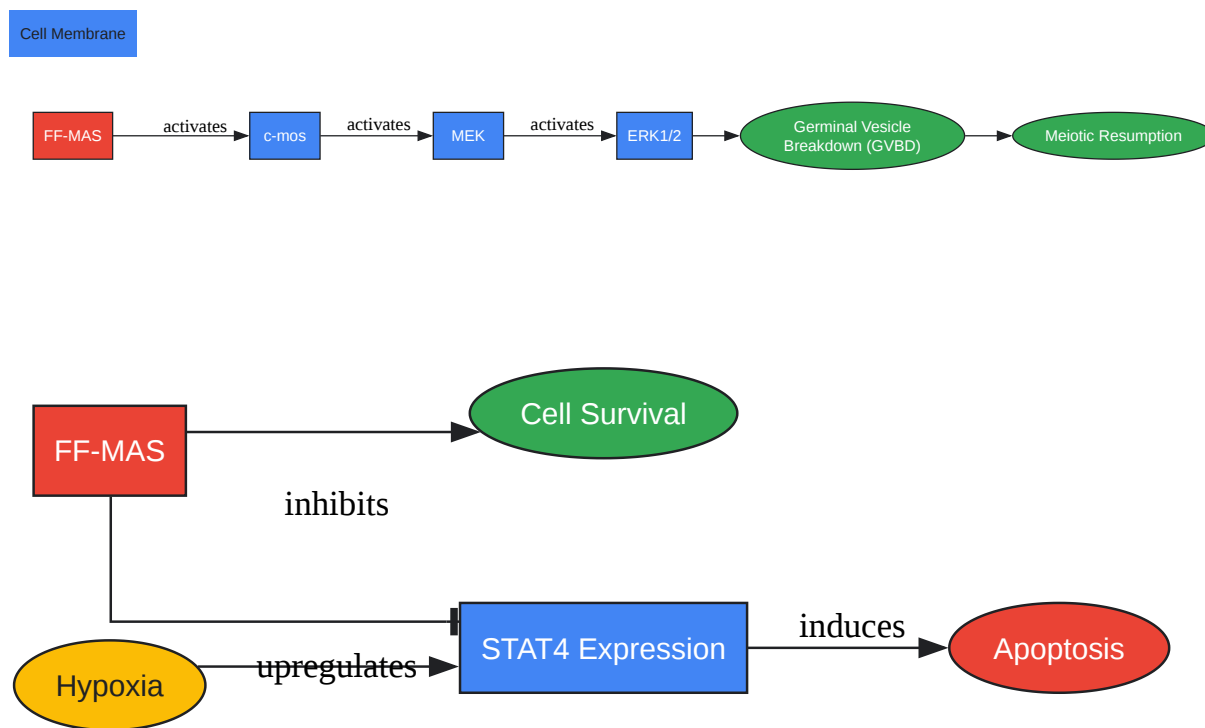
The following tables summarize quantitative data from various studies on the effects of FF-MAS on oocyte maturation and development.

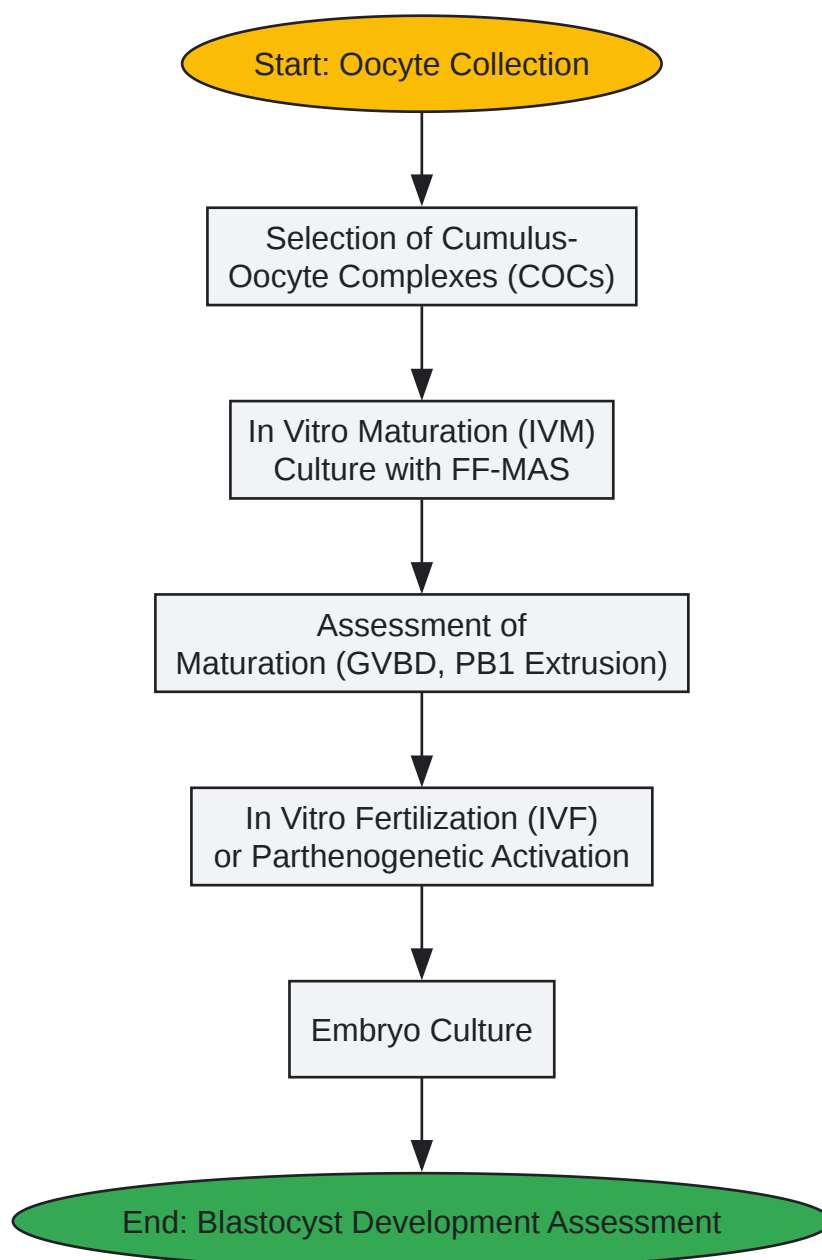
Parameter	Species	Concentration/ Condition	Observed Effect	Reference
Endogenous Concentration	Human	1.3 μ M (average in follicular fluid)	Physiological concentration	[2]
In Vitro Maturation	Human	10-30 μ M	Increased oocyte maturation rate, lower degeneration rate	[2]
In Vitro Maturation	Porcine	Increased endogenous accumulation (via AY 9944-A- 7)	Promoted in vitro maturation	[4]
In Vitro Maturation	Porcine	Decreased endogenous accumulation (via ketoconazole)	Inhibited in vitro maturation	[4]

Treatment Group	Maturation Rate (%)	Fertilization Rate (%)	Good-Quality Embryo Rate (%)
Short-Term FF-MAS Exposure	Lower	Lower	33.3%
Medium-Term FF- MAS Exposure	Significantly Higher	Higher	83.3%
Long-Term FF-MAS Exposure	Significantly Higher	Higher	Not specified

Signaling Pathways

FF-MAS-induced meiotic resumption is primarily mediated through the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4]





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